
2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- is a heterocyclic compound containing nitrogen and phosphorus atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- typically involves the reaction of 2-acetyl-5-methyl-2H-1,2,3-diazaphosphole with butane-2,3-diol at temperatures below 0°C. This reaction leads to the formation of a hydrospirophosphorane containing both a diazaphospholene and a dioxaphospholane ring system . On heating, these products form a hydrospirotetraoxaphosphorane, its tautomeric monocyclic β-hydroxyalkylphosphite, and N-acetyl-N’-isopropylidene-hydrazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include hydrospirophosphoranes, phosphine derivatives, and substituted diazaphospholes .
Scientific Research Applications
2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their reactivity and stability. The compound’s unique ring structure allows it to participate in a variety of chemical transformations, making it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl-
- 2H-1,2,3-Triazole, 5-methyl-2-phenyl-
- 2H-1,2,3-Diazaphosphole, 5-methyl-2-ethyl-
Uniqueness
2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- is unique due to its specific substitution pattern and the presence of both nitrogen and phosphorus atoms in its ring structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
18108-37-7 |
|---|---|
Molecular Formula |
C9H9N2P |
Molecular Weight |
176.15 g/mol |
IUPAC Name |
5-methyl-2-phenyldiazaphosphole |
InChI |
InChI=1S/C9H9N2P/c1-8-7-12-11(10-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
CBJJCTJNQKBQGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(P=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


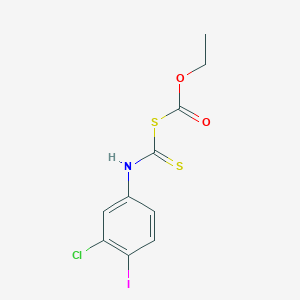

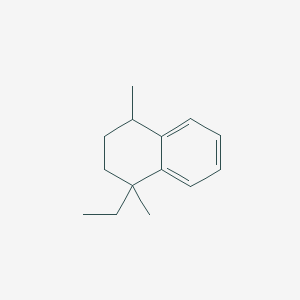
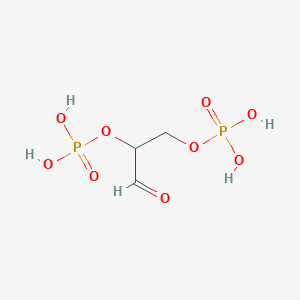


![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)
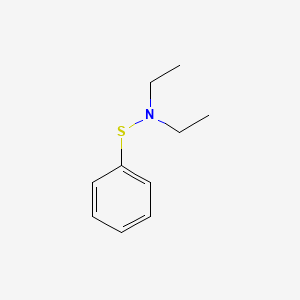


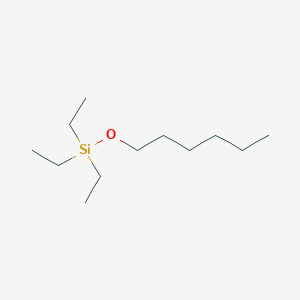
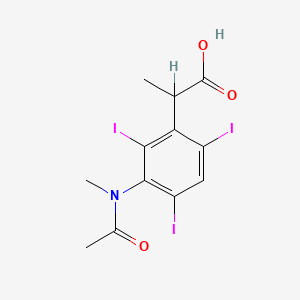
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)

